Comprehensive Technical Guide: Chemical Properties and Synthetic Applications of (2-Formyl-4-nitrophenyl)boronic Acid
Comprehensive Technical Guide: Chemical Properties and Synthetic Applications of (2-Formyl-4-nitrophenyl)boronic Acid
Executive Summary
(2-Formyl-4-nitrophenyl)boronic acid (CAS: 1446265-99-1) is an advanced, highly functionalized building block utilized extensively in medicinal chemistry, materials science, and complex organic synthesis[1]. Featuring a unique tri-functional topology—a boronic acid moiety, an ortho-formyl group, and a para-nitro group—this compound serves as a critical linchpin for constructing polycyclic heterocycles and benzoxaborole-based therapeutics. This whitepaper details the physicochemical properties, mechanistic reactivity profiles, and field-proven experimental workflows associated with this versatile reagent.
Physicochemical Properties & Specifications
Understanding the baseline physical properties of (2-Formyl-4-nitrophenyl)boronic acid is essential for predicting its solubility, stability, and behavior in biphasic reaction systems.
Table 1: Core Physicochemical Data
| Property | Value |
| IUPAC Name | (2-Formyl-4-nitrophenyl)boronic acid |
| CAS Number | 1446265-99-1 |
| Molecular Formula | C7H6BNO5 |
| Molecular Weight | 194.94 g/mol |
| Physical State | Solid (Crystalline Powder) |
| Purity Standard | Typically ≥95% - 96% for R&D applications |
| Storage Conditions | Sealed in dry, 2-8°C (Prone to anhydride/boroxine formation) |
Data synthesized from commercial chemical specifications and safety data sheets[1][2].
Mechanistic Insights: The Tri-Functional Reactivity Profile
The true value of (2-Formyl-4-nitrophenyl)boronic acid lies in the orthogonal reactivity of its three functional groups. As a Senior Application Scientist, it is crucial to understand why this specific substitution pattern dictates reaction conditions.
The Boronic Acid: Modulated Suzuki-Miyaura Coupling
The boronic acid group is the primary site for carbon-carbon bond formation via Suzuki-Miyaura cross-coupling[3]. However, the transmetalation step (transfer of the aryl group from boron to the palladium(II) complex) is highly sensitive to the electron density of the ipso-carbon. The strong electron-withdrawing nature (-M, -I effects) of the para-nitro group decreases the nucleophilicity of the intermediate boronate complex. Causality in Design: To counteract this deceleration, protocols utilizing this compound often require slightly stronger bases (e.g., K₂CO₃ or Cs₂CO₃) or electron-rich phosphine ligands to facilitate the formation of the reactive tetra-coordinate boronate species, driving the catalytic cycle forward[4].
The Formyl Group: Ortho-Directing Electrophile
Positioned orthogonally to the boronic acid, the formyl group enables powerful tandem reactions. Following a successful Suzuki coupling with an ortho-aminoaryl halide, the newly formed biaryl intermediate contains an amine and an aldehyde in close proximity. This setup thermodynamically drives a spontaneous intramolecular Schiff base condensation, yielding polycyclic heteroaromatics like phenanthridines, indoles, or isoquinolines.
The Nitro Group: Electronic Modulator & Synthetic Handle
Beyond its role in withdrawing electron density, the nitro group serves as a latent synthetic handle. Post-coupling, it can be selectively reduced to an aniline (using H₂ with Pd/C or Fe/HCl) to generate fluorescent probes, or converted to a hydroxyl group via diazotization followed by hydrolysis[5].
Reactivity map of (2-Formyl-4-nitrophenyl)boronic acid highlighting its tri-functional nature.
Table 2: Substituent Effects on Reactivity
| Functional Group | Electronic Effect | Impact on Suzuki Coupling | Post-Coupling Utility |
| -B(OH)₂ | Electrophilic (Boron) | Primary site of transmetalation | N/A (Consumed in coupling) |
| -CHO (Ortho) | Electron-Withdrawing | Slightly decelerates transmetalation | Intramolecular cyclization |
| -NO₂ (Para) | Strong Electron-Withdrawing | Decelerates transmetalation | Reduction to -NH₂, Diazotization |
Applications in Drug Discovery: The Benzoxaborole Pathway
A premier industrial application of (2-Formyl-4-nitrophenyl)boronic acid is its role as an advanced intermediate in the synthesis of benzoxaborole therapeutics, such as the PDE4 inhibitor Crisaborole[5].
The synthesis relies on the precise reduction of the formyl group. When treated with a mild reducing agent, the aldehyde is converted to a benzylic alcohol (2-hydroxymethyl-4-nitrophenylboronic acid). The newly formed hydroxyl group is perfectly positioned to attack the adjacent electrophilic boron atom. This displaces a hydroxyl group from the boronic acid, spontaneously forming a stable, 5-membered oxaborole ring. The nitro group is subsequently converted to a phenol via diazotization to allow for further etherification[5].
Mechanistic workflow of tandem Suzuki-Miyaura coupling and intramolecular condensation.
Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step through in-process controls (IPC).
Protocol 1: Tandem Suzuki-Miyaura Coupling and Cyclization
Objective: Synthesize a polycyclic heterocycle via coupling with an ortho-aminoaryl bromide.
-
Preparation: In an oven-dried Schlenk flask under argon, combine (2-Formyl-4-nitrophenyl)boronic acid (1.2 equiv), the ortho-aminoaryl bromide (1.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Solvent & Base Addition: Add a degassed mixture of Toluene/Ethanol (4:1 v/v). Causality: Toluene dissolves the organic substrates, while ethanol acts as a phase-transfer bridge. Add 2.0 M aqueous K₂CO₃ (2.5 equiv). Causality: K₂CO₃ is basic enough to form the reactive boronate complex but mild enough to prevent the Cannizzaro reaction of the aldehyde.
-
Reaction Execution: Heat the biphasic mixture to 90°C for 12 hours under vigorous stirring.
-
In-Process Control (Validation): Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the aryl bromide and the appearance of a highly UV-active spot indicates successful biaryl formation and subsequent spontaneous cyclization. The intermediate uncyclized aldehyde can be detected using a 2,4-DNPH stain.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography.
Protocol 2: Selective Reduction to Benzoxaborole Core
Objective: Synthesize 5-nitro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (Crisaborole intermediate).
-
Preparation: Dissolve (2-Formyl-4-nitrophenyl)boronic acid (1.0 equiv) in anhydrous methanol at 0°C under a nitrogen atmosphere.
-
Reduction: Slowly add NaBH₄ (1.1 equiv) in small portions over 15 minutes. Causality: NaBH₄ provides selective hydride delivery to the aldehyde, reducing it to a benzylic alcohol without reducing the nitro group or degrading the boronic acid.
-
Cyclization: Stir the reaction at 0°C for 2 hours. The cyclization of the resulting 2-hydroxymethyl-4-nitrophenylboronic acid into the benzoxaborole ring occurs spontaneously in situ[5].
-
In-Process Control (Validation): Monitor via HPLC. The successful reaction is validated by a distinct shift in retention time and the complete disappearance of the aldehyde carbonyl stretch (~1690 cm⁻¹) via IR spectroscopy of an aliquot.
-
Quenching & Isolation: Carefully quench with 1M HCl to pH 3 to destroy excess hydride and ensure the boronic acid remains protonated. Extract with EtOAc, dry, and recrystallize from ethanol to yield the pure benzoxaborole solid.
References
- (2-Formyl-4-nitrophenyl)
- 1446265-99-1 | B-(2-Formyl-4-nitrophenyl)
- Suzuki-Miyaura Cross Coupling Reaction - Tokyo Chemical Industry Source: TCI Chemicals URL
- Organoborane coupling reactions (Suzuki coupling)
- Source: Chimica.
- Preparation method of crisaborole - Eureka | Patsnap Source: Patsnap URL
